N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide
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Overview
Description
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridinyl Group: This step may involve the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Ethyl Linker: This can be done through alkylation reactions using suitable alkyl halides.
Formation of the Amide Bond: The final step involves the coupling of the intermediate with 3,3-diphenylpropanoic acid using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for diseases such as cancer or inflammation.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Known for their anti-inflammatory and anticancer properties.
Pyridine Derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide is unique due to its specific structure, which combines the pyridazinone and pyridine moieties with a diphenylpropanamide group. This unique combination may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c31-25(19-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21)28-17-18-30-26(32)12-11-24(29-30)22-13-15-27-16-14-22/h1-16,23H,17-19H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPYDQCHZHJSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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